molecular formula C5H10ClF2NO B1492309 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride CAS No. 2097980-30-6

4,4-Difluoro-3-methyloxolan-3-amine hydrochloride

Cat. No.: B1492309
CAS No.: 2097980-30-6
M. Wt: 173.59 g/mol
InChI Key: DATPRRVFNFCLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-3-methyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO. It is a fluorinated oxolane derivative, which means it contains a five-membered ring with oxygen and fluorine atoms. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride typically involves the fluorination of a suitable precursor oxolane derivative. One common method is the nucleophilic substitution reaction, where a fluorinating agent is used to introduce fluorine atoms into the oxolane ring. The reaction conditions usually require a strong base and a controlled temperature to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. The process must be carefully controlled to avoid the formation of unwanted by-products and to ensure the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or amines. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3-methyloxolan-3-amine hydrochloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

  • Medicine: Research is ongoing to explore the potential medicinal properties of fluorinated compounds. This compound may be used in the development of new pharmaceuticals.

  • Industry: The compound's properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

4,4-Difluoro-3-methyloxolan-3-amine hydrochloride is similar to other fluorinated oxolanes, such as 3,4-Difluoro-2-methyloxolan-3-amine hydrochloride and 4,4-Difluoro-2-methyloxolan-3-amine hydrochloride. These compounds share the characteristic fluorinated oxolane ring but differ in the position of the fluorine atoms and the methyl group. The unique positioning of these atoms in this compound gives it distinct chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • 3,4-Difluoro-2-methyloxolan-3-amine hydrochloride

  • 4,4-Difluoro-2-methyloxolan-3-amine hydrochloride

  • 3,3-Difluoro-2-methyloxolan-3-amine hydrochloride

Properties

IUPAC Name

4,4-difluoro-3-methyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c1-4(8)2-9-3-5(4,6)7;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPRRVFNFCLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride
Reactant of Route 2
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride
Reactant of Route 3
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride
Reactant of Route 4
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride
Reactant of Route 5
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride
Reactant of Route 6
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.